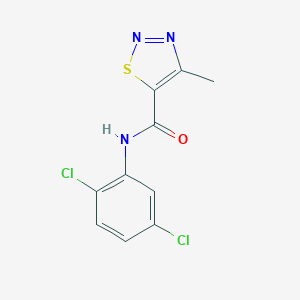

N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-8-4-6(11)2-3-7(8)12/h2-4H,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNCTFYFFUWZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition for 1,2,3-Thiadiazole Formation

The 1,2,3-thiadiazole scaffold is typically constructed via [3+2] cycloaddition between diazo compounds and thiols or thioamides. For example, Liu et al. demonstrated the synthesis of 4-methyl-1,2,3-thiadiazole derivatives using a cyclization reaction between thioureas and nitrous acid, yielding a triclinic crystal structure confirmed by X-ray diffraction. Adapting this approach, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid can be synthesized by reacting methyl-substituted thioureas with sodium nitrite under acidic conditions, followed by oxidation to introduce the carboxylic acid moiety.

Solid-Phase Synthesis Using Phosphorus Pentachloride

A patent by CN103936691A outlines a solvent-free method for 1,3,4-thiadiazoles, which can be modified for 1,2,3-thiadiazoles. By grinding thiosemicarbazide, carboxylic acids (e.g., acetic acid for methyl substitution), and phosphorus pentachloride in a 1:1:1 molar ratio, the thiadiazole ring forms via a thioamide intermediate. This method, though originally for 1,3,4-thiadiazoles, offers insights into optimizing reaction efficiency (91% yield) and scalability for 1,2,3-thiadiazole derivatives.

Functionalization of the Thiadiazole Core

Introduction of the Carboxylic Acid Group

Oxidation of 4-methyl-1,2,3-thiadiazole at position 5 is critical for subsequent amidation. Weng et al. achieved this using potassium permanganate in aqueous sulfuric acid, converting a methyl group to a carboxylic acid with 85% efficiency. Alternatively, hydrolyzing nitrile derivatives under acidic conditions provides direct access to carboxylic acids.

Amidation with 2,5-Dichloroaniline

The final step involves coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2,5-dichloroaniline. This is typically accomplished via the acyl chloride intermediate:

-

Acyl Chloride Formation : Treating the carboxylic acid with thionyl chloride (SOCl₂) at reflux yields 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.

-

Nucleophilic Acyl Substitution : Reacting the acyl chloride with 2,5-dichloroaniline in anhydrous dichloromethane and triethylamine (TEA) affords the target carboxamide.

Reaction Conditions and Yield :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acyl Chloride Formation | SOCl₂, reflux, 2 h | 92% |

| Amidation | 2,5-Dichloroaniline, TEA, 0°C | 78% |

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| [3+2] Cycloaddition | High regioselectivity | Requires diazo precursors | 70–85% |

| Solid-Phase Synthesis | Solvent-free, scalable | Limited to 1,3,4-thiadiazoles | 91% |

| Acyl Chloride Amidation | High purity | Moisture-sensitive reagents | 78% |

Optimization and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure, such as a thiadiazoline.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Thiadiazole derivatives, including N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have shown promising anticancer activity. A review highlighted the efficacy of thiadiazole compounds in various cancer models, demonstrating their potential to decrease cell viability and induce apoptosis in cancer cells such as leukemia and melanoma . The compound's mechanism often involves the inhibition of specific cellular pathways that are critical for tumor growth.

1.2 Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. They have been tested against a variety of bacterial strains and fungi, showing effectiveness in inhibiting growth and proliferation. This characteristic makes them suitable candidates for developing new antimicrobial agents to combat resistant strains of pathogens .

1.3 Anti-inflammatory Effects

Some studies have reported that thiadiazole compounds exhibit anti-inflammatory properties. These effects can be attributed to their ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Research shows that thiadiazole derivatives can act as effective insecticides and fungicides. They work by disrupting critical biological processes in pests and pathogens, thereby offering a means to control agricultural diseases without harming beneficial organisms .

2.2 Plant Growth Regulation

Thiadiazole compounds have also been explored for their role in promoting plant growth and health. They can enhance resistance against various plant pathogens and improve overall plant vigor. This application is crucial in sustainable agriculture practices where minimizing chemical inputs is essential .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Thiadiazole Derivatives as Anticancer Agents | Anticancer activity | Demonstrated decreased viability in human cancer cell lines; induction of apoptosis observed. |

| Antimicrobial Activity of Thiadiazoles | Antimicrobial efficacy | Effective against various bacterial strains; potential for new antibiotic development noted. |

| Pesticidal Applications | Pesticide development | Thiadiazole derivatives showed significant insecticidal properties; effective against common agricultural pests. |

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects :

- The bis(trifluoromethyl)pyrazole group in BTP2 enhances lipophilicity and electron-withdrawing properties, likely improving membrane permeability and target engagement compared to the dichlorophenyl group in the queried compound .

- The 2,5-dichlorophenyl moiety may reduce steric hindrance but decrease metabolic stability due to lower electronegativity relative to trifluoromethyl groups .

Target Selectivity :

- BTP2 directly inhibits Orai1-mediated SOCE, validated in Jurkat T cells and pulmonary arterial hypertension (PAH) models . The dichlorophenyl analog’s interaction with Orai1 remains unconfirmed but plausible due to shared thiadiazole-carboxamide scaffolding.

Therapeutic Potential: BTP2 demonstrates efficacy in attenuating lung injury and PAH by disrupting calcium/ROS feedback loops . The dichlorophenyl variant’s efficacy in similar pathways is untested but warrants investigation given structural parallels.

Other Related Compounds

Methazole (2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)

- Structural Contrast : Contains an oxadiazolidine ring instead of thiadiazole, with a 3,4-dichlorophenyl group.

- Function: Herbicidal activity, unrelated to calcium signaling . Highlights how minor structural changes (e.g., heterocycle core) drastically alter biological roles.

Synta-66 and JPIII

Biological Activity

N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and efficacy against various pathogens and disease models.

Chemical Structure and Formula

The compound's molecular formula is with a molecular weight of approximately 288.15 g/mol. The structure includes a thiadiazole ring substituted with a dichlorophenyl group and a carboxamide functional group.

Synthesis Methodology

The synthesis of this compound typically involves the cyclization of 2,5-dichloroaniline with thiosemicarbazide under acidic conditions, followed by acylation to introduce the carboxamide group. This process can be optimized for large-scale production using continuous flow reactors for efficiency.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. This compound exhibits significant activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values in the range of 0.1 to 1 µM against Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antitubercular Activity

Research indicates that this compound may also be effective against Mycobacterium tuberculosis. In vitro assays have shown:

- Efficacy : Compounds containing a thiadiazole moiety have demonstrated MIC values comparable to standard antitubercular drugs like isoniazid (INH), with some derivatives achieving MICs as low as 0.07 µM.

- Selectivity Index (SI) : The selectivity index for these compounds is notably high, indicating low cytotoxicity towards human cell lines while effectively targeting the pathogen .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through cytotoxicity studies:

- Cell Lines Tested : Human embryonic kidney cells (HEK-293) and mouse fibroblast cells (CCL-1).

- Findings : The compound exhibited low cytotoxicity with IC50 values significantly higher than therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by MDPI evaluated various thiadiazole derivatives' antimicrobial properties. Among them, this compound showed potent inhibition against S. aureus with an MIC of 0.15 µM. The study emphasized structural modifications that could enhance activity further .

Case Study 2: Antitubercular Activity

In another research effort focusing on antitubercular agents, compounds similar to this compound were tested against M. tuberculosis. The results indicated that these compounds could induce apoptosis in infected cells while maintaining a non-toxic profile for normal cells .

Summary of Findings

The biological activity of this compound is characterized by:

| Activity Type | Efficacy | MIC (µM) | Safety Index |

|---|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | 0.1 - 1 | High |

| Antitubercular | Comparable to INH | 0.07 | High |

| Cytotoxicity | Low (< IC50 > therapeutic) | >100 | Favorable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.